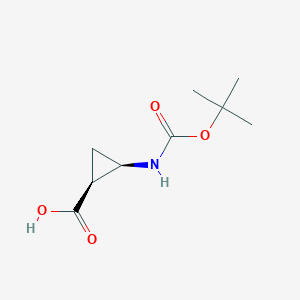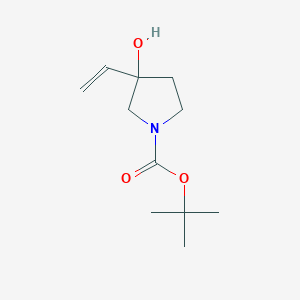![molecular formula C10H18ClNO B1529211 1-Aza-Spiro[5.5]undecan-4-on-Hydrochlorid CAS No. 1896689-93-2](/img/structure/B1529211.png)
1-Aza-Spiro[5.5]undecan-4-on-Hydrochlorid
Übersicht
Beschreibung
1-Aza-spiro[5.5]undecan-4-one hydrochloride is a chemical compound with the molecular formula C₁₀H₁₇NO·HCl and a molecular weight of 203.71 g/mol. It is a white crystalline solid that is soluble in water and various organic solvents
Wissenschaftliche Forschungsanwendungen
1-Aza-spiro[5.5]undecan-4-one hydrochloride has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems and processes.
Industry: It can be utilized in the production of various industrial chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Aza-spiro[5.5]undecan-4-one hydrochloride can be synthesized through several synthetic routes. One common method involves the alkylation of piperidin-4-one hydrochloride hydrate with 4-tert-butylbenzyl bromide. The reaction typically proceeds under mild conditions, yielding the desired product in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of 1-Aza-spiro[5.5]undecan-4-one hydrochloride may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Aza-spiro[5.5]undecan-4-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of 1-Aza-spiro[5.5]undecan-4-one hydrochloride can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Wirkmechanismus
1-Aza-spiro[5.5]undecan-4-one hydrochloride is structurally similar to other spiro compounds, such as 1-oxa-9-azaspiro[5.5]undecane derivatives. its unique structural features, such as the presence of the nitrogen atom in the spiro ring, distinguish it from other compounds. These differences can lead to variations in reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
1-oxa-9-azaspiro[5.5]undecane derivatives
Piperidin-4-one hydrochloride hydrate
4-tert-butylbenzyl bromide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
1-azaspiro[5.5]undecan-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c12-9-4-7-11-10(8-9)5-2-1-3-6-10;/h11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGFYBQPUHHFFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)CCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1529143.png)


![3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1529148.png)

